Pyridine,3-ethynyl-5-(methylthio)-
Description
Pyridine,3-ethynyl-5-(methylthio)- is a pyridine derivative substituted with an ethynyl (-C≡CH) group at position 3 and a methylthio (-SCH₃) group at position 4. The ethynyl group introduces rigidity and electron-withdrawing properties due to sp-hybridization, while the methylthio group contributes sulfur-mediated hydrophobic interactions and moderate electron-donating effects.
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
3-ethynyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C8H7NS/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3 |
InChI Key |
YLNUXNRKEMEFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=CC(=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,3-ethynyl-5-(methylthio)- can be achieved through several methods. One common approach involves the base-promoted one-pot synthesis via aromatic alkyne annulation using benzamides as the nitrogen source . This method typically employs cesium carbonate (Cs₂CO₃) as a base and sulfolane as a solvent, resulting in the formation of pyridine derivatives through a formal [2+2+1+1] cyclocondensation reaction.
Industrial Production Methods
Industrial production methods for Pyridine,3-ethynyl-5-(methylthio)- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, can be applied. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyridine,3-ethynyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while substitution of the methylthio group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pyridine,3-ethynyl-5-(methylthio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Pyridine,3-ethynyl-5-(methylthio)- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π stacking interactions, while the methylthio group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
SIB-1765F Enantiomers
- Structure : (R)- and (S)-3-ethynyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine but-2-enedioic acid.
- Comparison :
- The (S)-enantiomer (SIB-1508Y) demonstrated enhanced vigilance performance in rodent models without significant locomotor stimulation, advancing to Phase II trials for Parkinson’s disease .
- Unlike the target compound, the pyrrolidinyl substituent at position 5 introduces chirality, which critically influences receptor binding and selectivity. The methylthio group in Pyridine,3-ethynyl-5-(methylthio)- may offer similar stereochemical flexibility but with distinct electronic profiles due to sulfur’s polarizability .
Pyridinylimidazole Derivatives
- Structure : 2-Fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine.
- Comparison :
Electronic and Steric Properties
3-[(3-Fluoro-5-nitrophenyl)thio]pyridine
- Structure : Pyridine with a thio-linked 3-fluoro-5-nitrophenyl group.
- Comparison :
- The electron-withdrawing nitro and fluoro groups reduce pyridine ring electron density, increasing electrophilicity. In contrast, the ethynyl group in the target compound withdraws electrons via sp-hybridization, while the methylthio group donates electrons slightly, creating a polarized electronic environment .
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate
- Structure : Features a thioxo (-S=O) group at position 5.
- This difference may affect solubility and metabolic stability, with methylthio offering better lipophilicity for blood-brain barrier penetration in neurological applications .
Physicochemical and Pharmacokinetic Profiles
Notes:
- The target compound’s predicted LogP (~2.0) balances lipophilicity (methylthio) and polarity (ethynyl), suggesting favorable bioavailability.
- Analogs with methylthio groups show diverse target engagement, underscoring the substituent’s versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
